molecular formula C23H19FN2O2 B10926512 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole CAS No. 1006340-54-0

1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10926512
CAS No.: 1006340-54-0
M. Wt: 374.4 g/mol
InChI Key: KVFPPXMAAHYHED-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a chemical compound with the molecular formula C23H19FN2O2 and a molecular weight of 374.4 g/mol . Its structure is defined by a central pyrazole ring substituted at the 1-position with a 4-fluorophenyl group and at the 3- and 5-positions with two 4-methoxyphenyl groups . This specific arrangement of fluorine and methoxy substituents on the aromatic systems makes it a molecule of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring pyrazole cores and similar substitution patterns are frequently investigated for their potential biological activities, serving as key scaffolds in the development of novel therapeutic agents. Researchers can utilize this chemical as a valuable building block for synthesizing more complex molecules or as a standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1006340-54-0

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H19FN2O2/c1-27-20-11-3-16(4-12-20)22-15-23(17-5-13-21(28-2)14-6-17)26(25-22)19-9-7-18(24)8-10-19/h3-15H,1-2H3

InChI Key

KVFPPXMAAHYHED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multicomponent reactions. One common method includes the reaction of 4-fluorobenzaldehyde, 4-methoxyphenylhydrazine, and 4-methoxyacetophenone under acidic conditions. The reaction mixture is heated to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring or the substituents.

    Substitution: The fluorine and methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides, forming spiro isoxazolines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation. A study reported that certain pyrazole derivatives displayed potent inhibitory activity against epidermal growth factor receptor (EGFR) with an IC50 value comparable to established drugs like erlotinib . The compound's structure allows it to effectively interact with cancer-related targets, making it a candidate for further development in cancer therapeutics.

1.2 Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This mechanism of action positions it as a potential therapeutic agent for conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.

1.3 Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their use as potential antibiotics or as adjuncts to existing antimicrobial therapies .

Agricultural Applications

2.1 Pesticidal Properties
The unique chemical structure of pyrazoles allows them to act as effective agrochemicals. Research has identified several pyrazole derivatives that exhibit herbicidal and fungicidal activities, making them valuable in crop protection strategies . The ability to selectively target pests while minimizing harm to beneficial organisms is a critical advantage in sustainable agriculture.

Material Science Applications

3.1 Nonlinear Optical Properties
Pyrazole compounds, including this compound, have been shown to possess nonlinear optical (NLO) properties. These characteristics make them suitable for applications in photonic devices and materials that require efficient light manipulation . The potential for use in laser technology and optical switching devices is an exciting area of research.

3.2 Electroluminescent Materials
The compound's ability to facilitate photo-induced electron transfer positions it as a candidate for use in electroluminescent devices. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs), where efficient light emission is crucial .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerEGFR inhibition
Anti-inflammatoryCOX-1/COX-2 inhibition
AntimicrobialInhibition of bacterial growth
PesticidalHerbicidal and fungicidal activities
Nonlinear OpticalLight manipulation
ElectroluminescentPhoto-induced electron transfer

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. The compound’s fluorine and methoxy groups can enhance its binding affinity to these targets, thereby increasing its potency .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The methoxy groups in the target compound improve solubility compared to analogs with halogen-only substituents (e.g., 3,5-bis(4-fluorophenyl) derivatives) .
  • Ring Saturation : Dihydro analogs (e.g., 4,5-dihydro-1H-pyrazole) exhibit reduced aromaticity, affecting π-π stacking interactions in biological targets .
  • Fluorine Substitution : The 4-fluorophenyl group is common in analogs like 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, but trifluoromethyl groups enhance lipophilicity and receptor binding .

Biological Activity

1-(4-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C23H19FN2O2
  • Molecular Weight : 374.415 g/mol
  • Structure : The compound features a pyrazole core with two methoxyphenyl groups and a fluorophenyl substituent.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazoles can exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown high inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. A study indicated that certain pyrazole derivatives could inhibit these cytokines by up to 93% at concentrations as low as 10 µM, suggesting that this compound may possess comparable efficacy .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds structurally related to this compound have shown activity against various bacterial strains. For example, MIC values of 1 µg/mL were reported for certain phenoxy-substituted pyrazoles against Staphylococcus aureus and other pathogens . This suggests that the compound may also exhibit significant antimicrobial properties.

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. A study highlighted that similar compounds induced apoptosis in cancer cell lines such as A549 with IC50 values around 49.85 µM . Given the structural similarities, it is plausible that this compound could exhibit similar anticancer effects.

Data Summary

Biological ActivityReferenceObserved Effects
Anti-inflammatory Inhibition of TNF-α and IL-6 (up to 93%) at 10 µM
Antimicrobial MIC values of 1 µg/mL against S. aureus
Anticancer Induction of apoptosis in A549 cells (IC50 = 49.85 µM)

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers synthesized various pyrazole derivatives and evaluated their anti-inflammatory properties using in vitro assays. One derivative showed a significant reduction in inflammatory markers compared to standard treatments like dexamethasone, indicating the potential of compounds like this compound in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several pyrazole derivatives against common bacterial strains. The results indicated that compounds with similar substituents to those found in this compound exhibited notable antibacterial activity, particularly against resistant strains.

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole?

Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation or cyclocondensation reactions . For example:

  • Step 1: React 4-fluorophenylhydrazine with a diketone precursor (e.g., 4-methoxyphenyl-substituted diketone) under acidic conditions (e.g., acetic acid) to form the pyrazole core.
  • Step 2: Purify intermediates via column chromatography and confirm regioselectivity using NMR (e.g., NOESY for spatial proximity analysis) .
  • Step 3: Optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (24–72 hours) .

Q. How is this compound characterized structurally post-synthesis?

Methodological Answer: Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, dihedral angles (e.g., pyrazole ring vs. aryl substituents), and intermolecular interactions (e.g., C–H⋯π, C–H⋯F). For example, dihedral angles between the pyrazole ring and 4-methoxyphenyl groups typically range from 3–16°, influencing molecular planarity .
  • FTIR and NMR: Identify functional groups (e.g., C=O, C-F stretches) and confirm substitution patterns. For instance, 19F NMR^{19}\text{F NMR} detects fluorine environments, while 1H NMR^{1}\text{H NMR} resolves methoxy proton signals at δ 3.7–3.9 ppm .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine/methoxy groups) influence biological activity?

Methodological Answer:

  • Fluorine: Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Computational studies (e.g., DFT) show fluorine’s electron-withdrawing effect increases electrophilicity at the pyrazole N2 position, enhancing binding to targets like kinases .
  • Methoxy groups: Improve solubility via hydrogen bonding. Structure-activity relationship (SAR) studies correlate 4-methoxy substitution with increased antibacterial potency (e.g., against S. aureus, MIC ~8 µg/mL) .
  • Crystal packing: C–H⋯O/F interactions stabilize supramolecular architectures, critical for solid-state reactivity .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

  • Scenario 1: Discrepancies in 1H NMR^{1}\text{H NMR} integration ratios may arise from dynamic rotational isomerism. Use variable-temperature NMR to freeze conformers and assign peaks .
  • Scenario 2: Ambiguous SCXRD data (e.g., disorder in methoxy groups) can be resolved via Hirshfeld surface analysis to quantify intermolecular contacts (e.g., F⋯H interactions contribute 6–8% to crystal packing) .
  • Cross-validation: Pair SCXRD with PXRD to confirm phase purity and rule out polymorphic interference .

Q. What computational methods are effective for predicting pharmacological properties?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Pyrazole derivatives with 4-methoxy groups show stronger hydrogen bonding (ΔG ~-9.2 kcal/mol) compared to non-substituted analogs .
  • ADMET prediction: SwissADME calculates logP values (~3.5) and bioavailability scores (0.55), indicating moderate solubility and CNS activity potential. Adjust methoxy groups to reduce hepatotoxicity risks (e.g., replace with hydroxyl for Phase II metabolism) .

Q. How to design experiments to optimize regioselectivity in pyrazole synthesis?

Methodological Answer:

  • Control electronic effects: Use electron-deficient diketones to favor nucleophilic attack at the α-position. For example, substituents like -CF₃ increase regioselectivity to >95% for 3,5-disubstituted pyrazoles .
  • Steric guidance: Bulky substituents (e.g., 4-methoxyphenyl vs. phenyl) direct cyclization via steric hindrance, monitored by LC-MS to track intermediate formation .

Q. What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Microwave-assisted synthesis: Reduces reaction time from 48 hours to 2 hours with 20% higher yields (e.g., 75% vs. 55%) .
  • Flow chemistry: Continuous-flow reactors minimize side reactions (e.g., over-oxidation) by precise temperature control (60°C ± 2°C) .

Q. How to analyze intermolecular interactions in cocrystals or salts?

Methodological Answer:

  • Hirshfeld surface analysis: Quantify interaction types (e.g., F⋯H contacts account for 5–7% in fluorinated pyrazoles) .
  • Thermogravimetric analysis (TGA): Assess stability of cocrystals (e.g., decomposition onset at 220°C indicates strong π-stacking) .

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